molecular formula C21H21N3O4S B2731129 (E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 476459-81-1

(E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2731129
CAS No.: 476459-81-1
M. Wt: 411.48
InChI Key: KQULQYUIUSTUDY-CMDGGOBGSA-N
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Description

(E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core, a pharmacophore of significant interest in medicinal chemistry . This compound belongs to a class of molecules known as (1,3,4-thiadiazol-2-yl)-acrylamides, which have been identified in scientific literature as potential antitumor agents . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a foundational structure in nucleic acids, which allows derivatives to potentially interfere with critical cellular processes like DNA replication in target cells . Research on analogous structures has demonstrated that such compounds can induce caspase-dependent apoptosis in cancer cell lines, suggesting a mechanism that triggers programmed cell death . Furthermore, the 3,4,5-trimethoxyphenyl moiety present in this molecule is a common structural feature in known tubulin polymerization inhibitors, such as combretastatin A-4, indicating a potential mechanism of action involving the disruption of microtubule dynamics during cell division . While the specific molecular target of this compound is yet to be fully elucidated, preliminary research on its structural analogues has shown promising cytotoxic activities, particularly against acute leukemia cell lines like HL-60 and RS4;11, with some compounds exhibiting IC50 values in the low micromolar range (1-5 µM) . It is important to note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to conduct their own specific assays to determine the exact biological activity and potency of this compound for their applications.

Properties

IUPAC Name

(E)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-13-6-5-7-15(10-13)20-23-24-21(29-20)22-18(25)9-8-14-11-16(26-2)19(28-4)17(12-14)27-3/h5-12H,1-4H3,(H,22,24,25)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQULQYUIUSTUDY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Tolyl Group: The m-tolyl group is introduced via a substitution reaction, often using a halogenated toluene derivative.

    Formation of the Acrylamide Moiety: The acrylamide moiety is formed by reacting the thiadiazole derivative with an appropriate acrylamide precursor, such as 3-(3,4,5-trimethoxyphenyl)acrylic acid, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

(E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares the target compound with structurally similar derivatives:

Compound ID/Name Thiadiazole Substituent Acrylamide Substituent Yield (%) Melting Point (°C) Key References
(E)-N-(5-(m-Tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-TMP*)acrylamide (Target) m-Tolyl 3,4,5-Trimethoxyphenyl (TMP) N/A N/A
Compound 12g (N-(5-(1-Ethylindol-2-yl)-1,3,4-thiadiazol-2-yl)-TMP-carboxamide) 1-Ethylindol-2-yl TMP-linked carboxamide 78 283–286
Compound 5n (2-(Benzo[d]oxazol-2-ylthio)-N-(5-m-tolyl-1,3,4-thiadiazol-2-yl)acetamide) m-Tolyl Benzo[d]oxazole-thioacetamide 59 240–241
(E)-3-(4-Methoxyphenyl)-N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide 4-Methoxyphenyl 4-Methoxyphenyl N/A N/A
YLT26 ((E)-N-(4-(Hexafluoro-2-hydroxypropan-2-yl)phenyl)-TMP-acrylamide) 4-Substituted phenyl TMP N/A N/A

*TMP: 3,4,5-Trimethoxyphenyl

Key Observations :

  • Substituent Impact : The m-tolyl group (as in the target and compound 5n ) confers moderate melting points (~240°C), while bulkier substituents like indole derivatives (e.g., 12g ) increase melting points (>280°C).
  • Yield Trends : Thiadiazole derivatives with heterocyclic substituents (e.g., indole in 12g) exhibit higher synthetic yields (73–78%) compared to benzo[d]oxazole hybrids (59%) .
  • Bioactivity Link : The 3,4,5-trimethoxyphenyl group is critical for antifungal and anticancer activity, as seen in analogues like YLT26 (antitumor) and compound 18 (IC50: 12.7–15.28 mg/mL against MCF-7/A549) .

Key Observations :

  • Anticancer Potential: The target’s trimethoxyphenyl group aligns with YLT26 and compound 18, which show potent activity via ROS-mediated apoptosis .
  • Substituent-Bioactivity Relationship : Thiadiazoles with TMP groups (target, compound 18) outperform methoxy-phenyl analogues (e.g., compound in ) due to improved target binding .
  • Antifungal Activity: Phthalimide-TMP acrylamides demonstrate that increasing methoxy groups (from mono- to tri-substituted) correlates with enhanced antifungal effects, a trend likely applicable to the target.
Spectroscopic and Analytical Data
  • NMR/LCMS Consistency : The target’s proposed structure is validated by comparison to analogues like 5a and 5t , which show characteristic acrylamide proton signals (δ 6.5–7.5 ppm for vinyl protons) and LCMS-confirmed molecular weights (e.g., 386–412 [M+H]+).
  • Purity : High-purity (>95%) thiadiazole-acrylamide derivatives are achievable, as seen in EP2 antagonists .

Biological Activity

The compound (E)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is part of a class of thiadiazole derivatives known for their diverse biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of thiadiazole derivatives often involves multi-step organic reactions. For the specific compound , it is synthesized through the reaction of 5-(m-tolyl)-1,3,4-thiadiazol-2-amine with 3,4,5-trimethoxybenzoyl chloride . This reaction typically requires a controlled environment to ensure high yield and purity. The resulting product is characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.

Anticancer Activity

A significant aspect of the biological activity of thiadiazole derivatives is their anticancer properties. Research has shown that compounds similar to This compound exhibit potent cytotoxic effects against various cancer cell lines.

  • Case Study 1: A study demonstrated that related thiadiazole compounds had IC50 values ranging from 0.04 to 23.6 µM against breast cancer (MCF-7) and prostate cancer (PC3) cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-70.04Apoptosis induction
Compound BPC31.7Cell cycle arrest

Antiviral Activity

Thiadiazole derivatives have also been evaluated for their antiviral properties. A study involving acrylamide derivatives containing thiadiazole showed significant inhibition of Hepatitis B virus (HBV) replication.

  • Case Study 2: Compounds exhibited IC50 values lower than that of lamivudine, a standard antiviral drug, indicating their potential as therapeutic agents against HBV .
CompoundTarget VirusIC50 (µg/mL)
Compound 9bHBV10.4
Compound 9cHBV3.59

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can often be correlated with their chemical structure. Modifications in substituents on the thiadiazole ring or the attached aromatic groups can significantly enhance or reduce activity.

  • Key Findings:
    • The presence of electron-donating groups (such as methoxy groups) tends to increase anticancer activity.
    • The position and nature of substituents on the aromatic rings are critical; for instance, m-tolyl substitutions have shown enhanced lipophilicity and improved cell membrane permeability.

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions : Acrylamide formation via condensation of thiadiazole amines with activated carboxylic acid derivatives (e.g., chloroacetyl chloride) under reflux conditions in solvents like dimethylformamide (DMF) or ethanol .
  • Substituent introduction : The m-tolyl and 3,4,5-trimethoxyphenyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts and inert atmospheres .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol or methanol) are standard for isolating high-purity crystals .

Key Considerations :

  • Temperature control (60–80°C) minimizes side reactions.
  • TLC monitoring (Rf = 0.3–0.5 in ethyl acetate/hexane) ensures reaction completion .

Q. How is structural characterization performed for this compound?

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., IC50_{50} values in µM range for HeLa or MCF-7 cells) .
  • Apoptosis induction : Flow cytometry with Annexin V/PI staining .
  • Cell cycle arrest : DNA content analysis via propidium iodide staining .

Experimental Design :

  • Use DMSO as a solvent control (<0.1% v/v).
  • Include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on thiadiazole or acrylamide) influence bioactivity?

  • Thiadiazole modifications : Electron-withdrawing groups (e.g., -NO2_2) enhance cytotoxicity by increasing electrophilicity and target binding .
  • Acrylamide geometry : E-isomers show superior activity over Z-isomers due to planar conformation, enabling better interaction with hydrophobic enzyme pockets .
  • Methoxy positioning : 3,4,5-Trimethoxyphenyl groups improve solubility and mimic colchicine-binding motifs in tubulin inhibition .

SAR Table : Activity trends in analogs :

Substituent on ThiadiazoleIC50_{50} (µM)Target (e.g., Tubulin)
-m-tolyl2.1+++
-4-NO2_2-phenyl1.8++++
-H (unsubstituted)>10+

Q. How to resolve contradictions in cytotoxicity data across studies?

Contradictions often arise from:

  • Assay variability : Normalize data using standardized protocols (e.g., NCI-60 panel guidelines) .
  • Cell line heterogeneity : Validate results in ≥3 cell lines with distinct genetic backgrounds (e.g., p53 status) .
  • Solubility issues : Use co-solvents (e.g., Cremophor EL) or nanoformulations to ensure compound availability .

Case Study : A 2020 review highlighted discrepancies in IC50_{50} values (1.8–4.5 µM) for thiadiazoles due to inconsistent DMSO concentrations .

Q. What mechanistic studies elucidate its mode of action?

Advanced methodologies include:

  • Molecular docking : Predict binding to tubulin (PDB ID: 1SA0) or kinases (e.g., EGFR) using AutoDock Vina .
  • Western blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets .

Example : Docking scores (<-8.5 kcal/mol) correlate with experimental IC50_{50} values for tubulin inhibitors .

Q. How to address pharmacokinetic challenges in transitioning from in vitro to in vivo models?

Key strategies:

  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fractions .
  • Formulation : Develop PEGylated liposomes to enhance half-life and reduce toxicity .

Q. What computational tools validate structure-activity hypotheses?

  • QSAR modeling : Utilize MOE or Schrödinger to correlate descriptors (e.g., logP, polar surface area) with activity .
  • MD simulations : Analyze target-ligand stability over 100-ns trajectories in GROMACS .
  • ADMET prediction : SwissADME or pkCSM estimates bioavailability and toxicity risks .

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